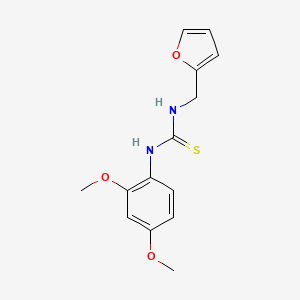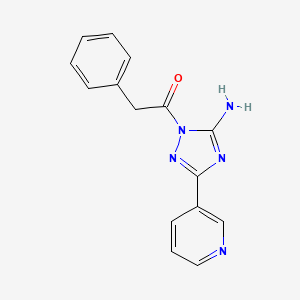![molecular formula C12H14N4O B5776151 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide, also known as DPMN, is a novel small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. DPMN belongs to the class of pyrazole-containing compounds, which have been found to exhibit various pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways. For example, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been found to reduce the levels of ROS and lipid peroxidation products, which are markers of oxidative stress. In addition, this compound has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in lab experiments is its relatively low toxicity. In vitro studies have shown that this compound does not exhibit significant cytotoxicity at concentrations up to 100 μM. However, the pharmacokinetics and toxicity of this compound in vivo have not been fully investigated, and further studies are needed to determine its safety profile. Another limitation of using this compound in lab experiments is its poor solubility in water, which may affect its bioavailability and cellular uptake.
Zukünftige Richtungen
There are several future directions for the research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide. One potential application of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the efficacy and safety of this compound in animal models of these diseases. Another potential application of this compound is in cancer therapy. Future studies should focus on elucidating the mechanism of action of this compound in cancer cells and evaluating its efficacy in animal models of cancer. In addition, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, this compound is a novel small molecule with potential therapeutic applications in various diseases, including inflammation and cancer. The synthesis of this compound involves the reaction of nicotinamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. This compound has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways. Further studies are needed to investigate the efficacy and safety of this compound in animal models of diseases and to develop more efficient synthesis methods and analogs of this compound.
Synthesemethoden
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide involves the reaction of nicotinamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The reaction yields this compound as a white solid, which can be further purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been found to protect against oxidative stress-induced cell damage by scavenging reactive oxygen species (ROS). In addition, this compound has shown promising antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-11(8-15-16(9)2)7-14-12(17)10-4-3-5-13-6-10/h3-6,8H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGSADNWZVXIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)

